molecular formula C20H18N2O B2381647 2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole CAS No. 709000-02-2

2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole

Cat. No.: B2381647
CAS No.: 709000-02-2
M. Wt: 302.377
InChI Key: UDIAOOPLLRAFMQ-UHFFFAOYSA-N
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Description

2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole ring fused with a naphthyl group, which is further substituted with a methoxy group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antibacterial and antifungal activities . Therefore, it can be inferred that the compound might interact with proteins or enzymes that are crucial for the survival and proliferation of bacteria and fungi.

Mode of Action

Based on its potential antibacterial and antifungal activities, it can be hypothesized that the compound might interfere with the synthesis of essential components of the microbial cell, leading to inhibition of growth or cell death .

Biochemical Pathways

Given its potential antimicrobial properties, it might affect pathways related to cell wall synthesis, protein synthesis, or dna replication in bacteria and fungi .

Pharmacokinetics

The compound’s solubility in dmso, acetone, dichloromethane, and ethyl acetate, and its insolubility in water , suggest that it might have good permeability and could potentially be absorbed well in the body. The compound’s stability at room temperature and away from oxidizing agents might also influence its bioavailability.

Result of Action

Based on its potential antimicrobial properties, it can be inferred that the compound might lead to the inhibition of growth or death of bacteria and fungi .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of 2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole. The compound is stable at room temperature and should be stored in a cool, dark place away from oxidizing agents . Its solubility in various organic solvents and insolubility in water might also influence its action and efficacy in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole typically involves the reaction of 6-methoxy-2-naphthylamine with o-phenylenediamine under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with high yield and purity. The reaction conditions are optimized to ensure the maximum conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The naphthyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-[1-(6-Hydroxy-2-naphthyl)ethyl]-1H-benzimidazole.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxy-2-naphthyl)propionamide: Similar structure but with a propionamide group instead of a benzimidazole ring.

    1-(6-Methoxy-2-naphthyl)ethanol: Contains a hydroxyl group instead of a benzimidazole ring.

Uniqueness

2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole is unique due to its benzimidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-13(20-21-18-5-3-4-6-19(18)22-20)14-7-8-16-12-17(23-2)10-9-15(16)11-14/h3-13H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIAOOPLLRAFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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